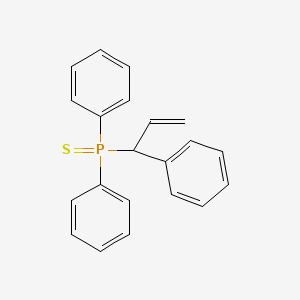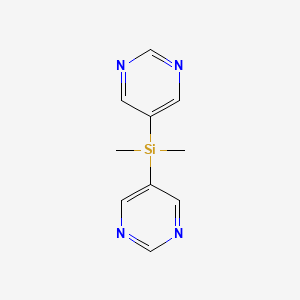
5,5'-(Dimethylsilanediyl)dipyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(5-pyrimidinyl)dimethylsilane is a compound that features two pyrimidine rings connected via a dimethylsilane bridge Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(5-pyrimidinyl)dimethylsilane typically involves the reaction of pyrimidine derivatives with dimethylchlorosilane. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of dimethylchlorosilane to form the desired product .
Industrial Production Methods
Industrial production of Di(5-pyrimidinyl)dimethylsilane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Di(5-pyrimidinyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes.
Applications De Recherche Scientifique
Di(5-pyrimidinyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism by which Di(5-pyrimidinyl)dimethylsilane exerts its effects is largely dependent on its ability to interact with various molecular targets. The pyrimidine rings can engage in hydrogen bonding and π-π interactions, while the silicon atom can form covalent bonds with other molecules. These interactions enable the compound to modulate biological pathways and catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: A simpler structure with similar aromatic properties.
Dimethylsilane: Lacks the pyrimidine rings but shares the silicon-based core.
Di(5-pyrimidinyl)methylsilane: Similar structure but with a methyl group instead of a dimethyl group.
Uniqueness
Di(5-pyrimidinyl)dimethylsilane is unique due to the combination of its pyrimidine rings and silicon bridge. This structure provides a balance of aromaticity and flexibility, making it particularly useful in applications requiring both stability and reactivity .
Propriétés
Numéro CAS |
828915-32-8 |
|---|---|
Formule moléculaire |
C10H12N4Si |
Poids moléculaire |
216.31 g/mol |
Nom IUPAC |
dimethyl-di(pyrimidin-5-yl)silane |
InChI |
InChI=1S/C10H12N4Si/c1-15(2,9-3-11-7-12-4-9)10-5-13-8-14-6-10/h3-8H,1-2H3 |
Clé InChI |
LKITZDYLAYMEMY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CN=CN=C1)C2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
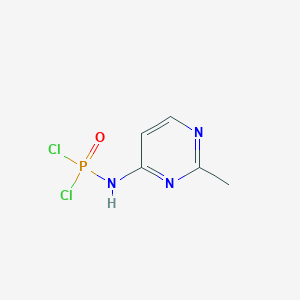
![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)
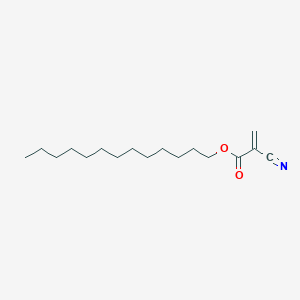

![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
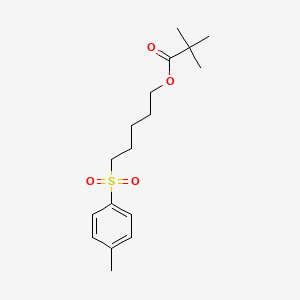
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)

![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
